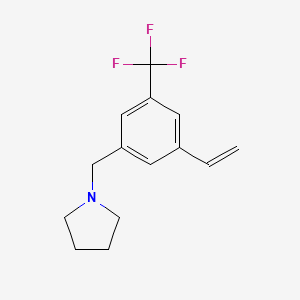
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of difluoro and methylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoro-3-(methylthio)benzaldehyde with difluoroacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoro groups are replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The difluoro and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to the desired biological or chemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and optimize its applications.
Comparison with Similar Compounds
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
1-(2,6-Difluoro-3-(methylthio)phenyl)-1-phenylethanol: This compound has a phenyl group attached to the ethanone moiety, which may result in different chemical and biological properties.
1-(2,6-Difluoro-3-(methylthio)phenyl)-2-phenylethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H6F4OS |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-methylsulfanylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4OS/c1-15-5-3-2-4(10)6(7(5)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
AVHQOJNQCZMAFN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


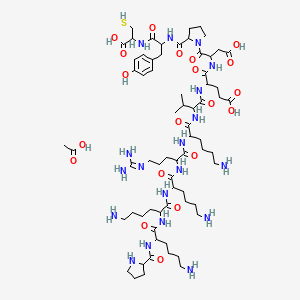
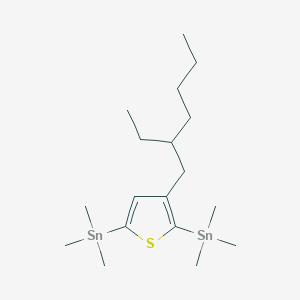
![(5R)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14766958.png)
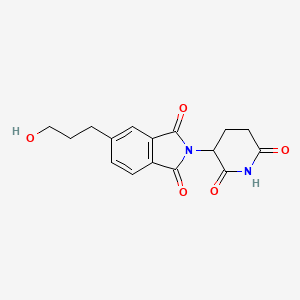
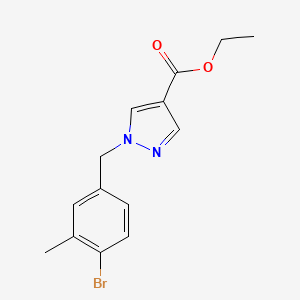
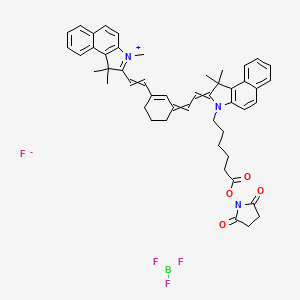
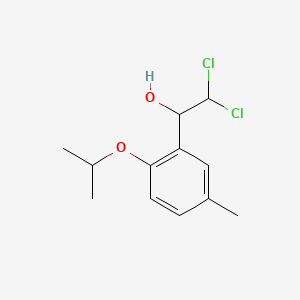

![Ethyl 2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B14767004.png)
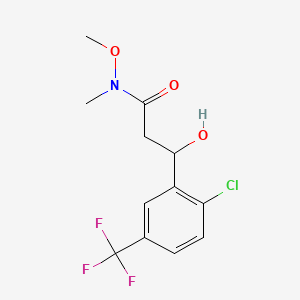

![4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14767050.png)
![acetic acid;(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14767055.png)
